molecular formula C7H6Cl2N2O2 B8752362 4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

4,6-Dichloro-5-(1,3-dioxolan-2-yl)pyrimidine

Cat. No. B8752362
M. Wt: 221.04 g/mol
InChI Key: MPLBVCHILXNXBJ-UHFFFAOYSA-N
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Patent
US08933083B2

Procedure details

Compound 4,6-Dichloro-pyrimidine-5-carbaldehyde (8.6 g, 0.049 mmol), anhydrous ethylene glycol (8.2 ml) and p-Toluene-sulfonic acid (150 mg) were mixture in benzene (200 mL) and heated under reflux for 3 hours. Concentrate under high vacuum, worked up with chloroform, water, sodium bicarbonate and sodium chloride, concentrate. The reaction mixture was purified on silica (CH2Cl2) to give 4,6-Dichloro-5-[1,3]dioxolan-2-yl-pyrimidine (8.86 g, 82.5%). 1H NMR 400 MHz CDCl3 δ (ppm): 8.8 (s, 1H), 6.3 (s, 1H), 4.3 (m, 2H,), 4.1(m, 2H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([Cl:10])[N:5]=[CH:4][N:3]=1.[CH2:11](O)[CH2:12][OH:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[Cl:1][C:2]1[C:7]([CH:8]2[O:13][CH2:12][CH2:11][O:9]2)=[C:6]([Cl:10])[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Step Two
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under high vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified on silica (CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1C1OCCO1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.86 g
YIELD: PERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.